N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride
Overview
Description
“N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride” is a chemical compound with the CAS Number: 86419-71-8 . It has a molecular weight of 217.65 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N1- (2-nitrophenyl)-1,2-ethanediamine hydrochloride . The InChI code is 1S/C8H11N3O2.ClH/c9-5-6-10-7-3-1-2-4-8 (7)11 (12)13;/h1-4,10H,5-6,9H2;1H .Physical And Chemical Properties Analysis
This compound has a melting point of 180-181 degrees Celsius . It is typically stored at room temperature .Scientific Research Applications
Chemical Synthesis
“N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride” is a chemical compound that can be used in various chemical reactions. Its nitro group (-NO2) can be reduced to an amino group (-NH2), and its amino groups can react with carboxylic acids to form amides .
Clay-Swelling Inhibitor
A compound similar to “N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride”, known as N1,N1’-(ethane-1,2-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine) (NETS), has been used as a clay-swelling inhibitor. It prevents the hydration of clay minerals, reducing the risk of wellbore instability and reservoir damage .
Adsorption Studies
The adsorption mechanism of NETS on the surface of montmorillonite, a type of clay, has been investigated using molecular dynamics simulations. Understanding this mechanism can help in the selection and design of new clay-swelling inhibitors .
Bioconjugation
“N-(2-Aminoethyl)-2-nitroaniline hydrochloride” has a structure similar to “N-(2-Aminoethyl)maleimide Hydrochloride”, which is used in bioconjugation. Bioconjugation involves attaching two biomolecules together, and it is used in many areas of research, including drug delivery and the development of new therapeutics .
Hydrogel Delivery System
Compounds similar to “N-(2-Aminoethyl)-2-nitroaniline hydrochloride” have been used in the development of hydrogel delivery systems. These systems can be used for cell encapsulation, drug delivery, and biofabrication .
Research and Development
“N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride” can be used in research and development in the field of chemistry and materials science. Its unique structure and properties can make it a useful tool in the synthesis of new materials .
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .
properties
IUPAC Name |
N'-(2-nitrophenyl)ethane-1,2-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c9-5-6-10-7-3-1-2-4-8(7)11(12)13;/h1-4,10H,5-6,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJKUIHKEAYYQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCN)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-nitrophenyl)ethane-1,2-diamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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